molecular formula C12H11ClN2OS B2625485 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea CAS No. 215779-55-8

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B2625485
CAS No.: 215779-55-8
M. Wt: 266.74
InChI Key: QDQNQQPXAIJIJW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a chlorophenyl group and a furan-2-ylmethyl group attached to a thiourea moiety, which imparts unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Chlorophenyl isothiocyanate+Furan-2-ylmethylamineThis compound\text{2-Chlorophenyl isothiocyanate} + \text{Furan-2-ylmethylamine} \rightarrow \text{this compound} 2-Chlorophenyl isothiocyanate+Furan-2-ylmethylamine→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.

    Material Science: It is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl and furan-2-ylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea include other thiourea derivatives with different substituents on the phenyl or furan rings. For example:

    1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea: Similar structure but with a pyridine ring instead of a furan ring.

    1-(2-Chlorophenyl)-3-(benzyl)thiourea: Similar structure but with a benzyl group instead of a furan-2-ylmethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQNQQPXAIJIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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